molecular formula C12H21NO5 B1591841 Methyl N-Boc-4-hydroxypiperidine-3-carboxylate CAS No. 406212-51-9

Methyl N-Boc-4-hydroxypiperidine-3-carboxylate

Cat. No. B1591841
M. Wt: 259.3 g/mol
InChI Key: OULNMKPQUKNAHO-UHFFFAOYSA-N
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Description

“Methyl N-Boc-4-hydroxypiperidine-3-carboxylate” is a chemical compound with the molecular formula C12H21NO5 . It is also known as “1-Tert-butyl 3-methyl 4-hydroxypiperidine-1,3-dicarboxylate” or "1-O-tert-butyl 3-O-methyl 4-hydroxypiperidine-1,3-dicarboxylate" .


Synthesis Analysis

The synthesis method of N-boc-4-hydroxypiperidine involves several steps . The process starts with 4-piperidone hydrochloride hydrate, which is dissolved in methanol and reacted with sodium borohydride. The mixture is then refluxed, concentrated, and the pH is adjusted with dilute hydrochloric acid. Dichloromethane is added to separate out the water layer, and the organic phase is dried with anhydrous magnesium sulfate. The organic phase is then concentrated, n-hexane is added, and the mixture is refrigerated to crystallize. The final product is obtained after adding methanol, potassium carbonate, and di-tert-butyl dicarbonate, refluxing, filtering, concentrating, adding petroleum ether, and refrigerating to crystallize .


Molecular Structure Analysis

The molecular structure of “Methyl N-Boc-4-hydroxypiperidine-3-carboxylate” is represented by the formula C12H21NO5 . The average mass of the molecule is 259.299 Da and the monoisotopic mass is 259.141968 Da .


Physical And Chemical Properties Analysis

“Methyl N-Boc-4-hydroxypiperidine-3-carboxylate” has a molecular weight of 259.3 g/mol . The density of the compound is 1.182±0.06 g/cm3, and it has a boiling point of 352.1±42.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Reaction Mechanisms

  • tert-Butyloxycarbonyl Group Migration : A study explored the N→O tert-butyloxycarbonyl (Boc) migration mechanism, involving an unusual nine-membered cyclic transition state, demonstrating the compound's role in understanding reaction pathways (Xue & Silverman, 2010).
  • Bioreductive Production : The compound's scaffold, the 3-hydroxypiperidine moiety, known for its prevalence in bioactive compounds, was produced using a carbonyl reductase from Kluyveromyces marxianus, demonstrating the compound's potential in biocatalytic processes for industrial production (Chen et al., 2017).

Chemical Synthesis of Bioactive Compounds

  • Synthesis of Protected Amino Acids : The utility of Methyl N-Boc-4-hydroxypiperidine-3-carboxylate in synthesizing protected amino acids and peptides was highlighted, showcasing its role in the development of novel pharmaceuticals and peptide-based drugs (Rich et al., 1980).
  • Development of Luminescent Tags : The synthesis of highly luminescent lanthanide tags suitable for protein labeling and time-resolved luminescence imaging, leveraging the compound's structural flexibility to introduce functional groups for biological applications (Weibel et al., 2004).

Novel Synthetic Approaches and Catalysis

  • Palladium Iodide-Catalyzed Carbonylation : A novel approach based on Pd-catalyzed oxidative heterocyclization-alkoxycarbonylation, utilizing the compound's reactive scaffold to create functionalized pyrrole derivatives, demonstrating its versatility in catalytic synthetic processes (Gabriele et al., 2012).
  • Photopolymerizations Initiated by Dye-Sensitized Formation : Highlighting the compound's application in photopolymerization processes, offering new methodologies for material science and engineering applications (Telitel et al., 2013).

Safety And Hazards

The safety data sheet for N-BOC-4-Hydroxypiperidine, a related compound, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 4-hydroxypiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-5-9(14)8(7-13)10(15)17-4/h8-9,14H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULNMKPQUKNAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594893
Record name 1-tert-Butyl 3-methyl 4-hydroxypiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl N-Boc-4-hydroxypiperidine-3-carboxylate

CAS RN

406212-51-9
Record name 1-tert-Butyl 3-methyl 4-hydroxypiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a cold (0° C.) solution of 1-tert-butyl 3-methyl 4-oxo-1,3-piperidinedicarboxylate (134.0 g, 520.8 mmol) in methanol (800 mL) was added NaBH4 (9.85 g, 260.4 mmol) portionwise. The resulting mixture was stirred overnight to be allowed to warm to room temperature. The solvent was removed under reduced pressure, the residue was dissolved into ethyl acetate, washed with brine, dried over MgSO4, filterd, and concentrated under reduced pressure to give 1-tert-butyl 3-methyl 4-hydroxy-1,3-piperidinedicarboxylate, which was used for the next reaction without further purification. (120.8 g, yield 90%)
Quantity
134 g
Type
reactant
Reaction Step One
Name
Quantity
9.85 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a flask, methanol (1.425 mL) and triethylamine (0.0277 g, 0.274 mmol) was added to 1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (0.0587 g, 0.228 mmol). The reaction was allowed to stir at room temperature for 15 minutes. Sodium borohydride (0.0285 g, 0.753 mmol) was added to the flask one portion. The reaction was allowed to stir at room temperature for an additional hour. Using 1N hydrochloric acid, the reaction was neutralized to pH 7 and then concentrated under vacuo. Water (2 mL) was used to dissolve the residue. The mixture was extracted using dichloromethane (3×2 mL). The extracts were combined, washed with saturated sodium bicarbonate, dried using sodium sulfate, and concentrated under vacuo. The crude product was progressed to the next step without further purification.
Quantity
0.0285 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.0277 g
Type
reactant
Reaction Step Three
Quantity
0.0587 g
Type
reactant
Reaction Step Three
Quantity
1.425 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl N-Boc-4-hydroxypiperidine-3-carboxylate
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